
3,6-Dimethylocta-1,7-diyne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylocta-1,7-diyne-3,6-diol: is an organic compound with the molecular formula C10H14O2 . It is characterized by the presence of two hydroxyl groups and two triple bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-1,7-diyne-3,6-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method ensures the formation of the compound with high specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylocta-1,7-diyne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds
Scientific Research Applications
Chemistry: 3,6-Dimethylocta-1,7-diyne-3,6-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high-strength polymers and advanced coatings .
Mechanism of Action
The mechanism by which 3,6-Dimethylocta-1,7-diyne-3,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing various chemical and biological processes .
Comparison with Similar Compounds
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 3,7-Dimethylocta-1,6-dien-3-ol
- [(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Comparison: 3,6-Dimethylocta-1,7-diyne-3,6-diol is unique due to the presence of two triple bonds and two hydroxyl groups, which confer distinct chemical properties and reactivity. In contrast, similar compounds like 2,6-Dimethylocta-1,7-diene-3,6-diol and 3,7-Dimethylocta-1,6-dien-3-ol contain double bonds instead of triple bonds, resulting in different reactivity and applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,6-dimethylocta-1,7-diyne-3,6-diol |
InChI |
InChI=1S/C10H14O2/c1-5-9(3,11)7-8-10(4,12)6-2/h1-2,11-12H,7-8H2,3-4H3 |
InChI Key |
UPWRHWJHTJMOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C#C)O)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


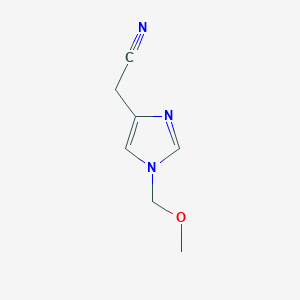
![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)

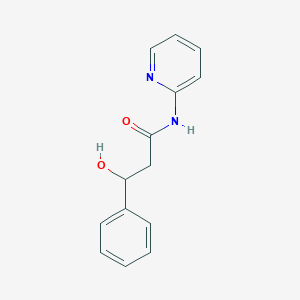

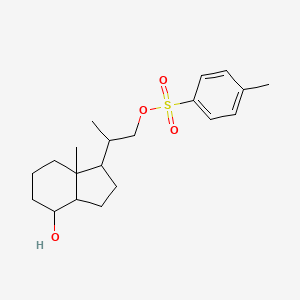
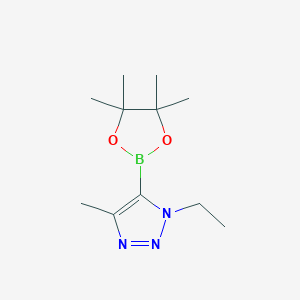

![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
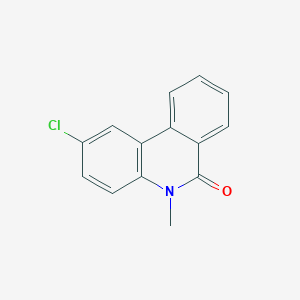
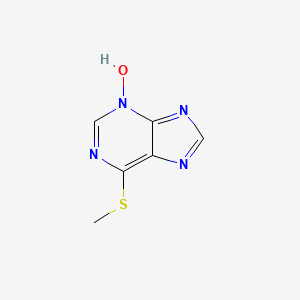
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
